molecular formula C14H16O3 B1417013 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione CAS No. 1152513-62-6

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione

Cat. No.: B1417013
CAS No.: 1152513-62-6
M. Wt: 232.27 g/mol
InChI Key: OVEOPWLAPTZYDG-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . It is a derivative of oxolane-2,5-dione, featuring a methyl group and a 4-(propan-2-yl)phenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione typically involves organic reactions that introduce the oxolane-2,5-dione core and the substituents. One common method is the reaction of 4-(propan-2-yl)benzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEOPWLAPTZYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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